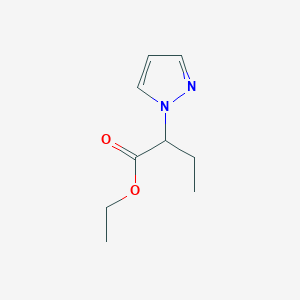

ethyl 2-(1H-pyrazol-1-yl)butanoate

Description

Broader Significance of Pyrazole (B372694) Scaffold in Advanced Chemical Synthesis

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern chemical synthesis. mdpi.comspast.org Its prevalence stems from its versatile applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. spast.org This has led to their incorporation into numerous pharmaceuticals.

The synthetic accessibility and stability of the pyrazole ring make it a "privileged scaffold" in drug discovery. nih.gov Chemists can readily modify the pyrazole core to fine-tune the electronic and steric properties of the resulting molecules, enabling the design of compounds with specific biological targets. nih.gov Key synthetic strategies for constructing the pyrazole ring include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions. mdpi.comresearchgate.net

Table 1: Key Features of the Pyrazole Scaffold

| Feature | Significance in Chemical Synthesis |

|---|---|

| Aromaticity | Confers stability to the ring system. |

| Two Nitrogen Atoms | Act as hydrogen bond acceptors and donors, influencing molecular interactions. nih.gov |

| Tautomerism | Allows for different constitutional isomers, impacting reactivity and substitution patterns. spast.org |

Role of Ester Functionality in Tailored Chemical Reactivity and Synthetic Strategy

The ester functional group, characterized by a carbonyl group bonded to an alkoxy group, is a crucial component in organic synthesis, offering a gateway to a variety of chemical transformations. numberanalytics.comnumberanalytics.com Esters are valued for their role as intermediates and building blocks in the creation of more complex molecules. numberanalytics.com

The reactivity of the ester group can be strategically manipulated. For instance, the polarity of the C=O bond makes the carbonyl carbon susceptible to nucleophilic attack. jdlubricant.com This reactivity is fundamental to reactions like hydrolysis (saponification) and transesterification. numberanalytics.comwikipedia.org Hydrolysis, either acid or base-catalyzed, converts esters back to their constituent carboxylic acid and alcohol, a reaction that is often reversible. numberanalytics.comwikipedia.org

The physical properties of esters, such as their boiling points and solubility, are influenced by the nature of the alkyl or aryl groups attached to the ester functionality. wikipedia.org Generally, esters are more volatile than carboxylic acids of similar molecular weight due to the absence of strong intermolecular hydrogen bonding. wikipedia.org This property is significant in applications like fragrances and solvents. wikipedia.org

Table 2: Common Reactions Involving the Ester Group

| Reaction | Description |

|---|---|

| Hydrolysis | Cleavage of the ester bond by water to form a carboxylic acid and an alcohol. numberanalytics.comwikipedia.org |

| Transesterification | Exchange of the alkoxy group of an ester with another alcohol. numberanalytics.com |

| Ammonolysis | Reaction with ammonia (B1221849) or amines to form amides. wikipedia.org |

| Claisen Condensation | A carbon-carbon bond-forming reaction between two esters in the presence of a strong base. numberanalytics.com |

Research Trajectory and Current Knowledge Gaps Concerning Ethyl 2-(1H-pyrazol-1-yl)butanoate

The specific compound, this compound, combines the stable pyrazole ring with the reactive ester functionality. While extensive research exists on pyrazole derivatives and esters individually, the body of literature specifically focused on this compound is more limited.

Much of the available information on similar structures, such as 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid, provides a basis for understanding the potential synthesis and properties of the target ester. vulcanchem.comchemsrc.com For example, the synthesis of related pyrazole carboxylic acids often involves the cyclocondensation of a hydrazine (B178648) derivative with a β-keto ester. vulcanchem.com It is plausible that this compound could be synthesized through a similar pathway or by direct esterification of the corresponding carboxylic acid.

Future research should aim to:

Develop and optimize a synthetic route for this compound.

Characterize its physicochemical properties through experimental measurements.

Investigate its potential biological activities through in vitro and in vivo screening.

Explore its utility as a building block in the synthesis of more complex molecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid |

| Ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate |

| Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate |

| Diethyl acetylenedicarboxylate |

| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| Diethyl butynedioate |

| Methylhydrazine |

| Antipyrine |

| Ethyl acetate (B1210297) |

| Ethyl butanoate |

| Ethanol (B145695) |

| Butyric acid |

| 1H-pyrazol-4-yl propanoate |

| Ethyl pyrazole-4-carboxylate |

| 1-[2-(1h-pyrazol-1-yl)ethyl]-1h-pyrazole-3-carboxylic acid |

| 2-(1H-PYRAZOL-3-YL)PYRIDINE |

| Hydrazine hydrate (B1144303) |

| 2-Ethyl-2-(1H-pyrazol-1-yl)butanoic acid |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-pyrazol-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-8(9(12)13-4-2)11-7-5-6-10-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBLSXSXDMJETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 1h Pyrazol 1 Yl Butanoate and Analogous Pyrazolyl Esters

Classical N-Alkylation Approaches to Pyrazolyl Esters

Traditional methods for the synthesis of N-substituted pyrazoles, including ethyl 2-(1H-pyrazol-1-yl)butanoate, often rely on the N-alkylation of a pyrazole (B372694) ring. These approaches are well-established and widely used due to their simplicity and the availability of starting materials.

Nucleophilic Displacement Reactions for Pyrazole N-Functionalization

The most direct route to this compound involves the nucleophilic substitution reaction between pyrazole and an appropriate ethyl butanoate derivative. Typically, this involves the deprotonation of pyrazole with a base to form the pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic carbon on the butanoate chain.

Commonly, ethyl 2-halobutanoates, such as ethyl 2-bromobutanoate, are used as the electrophilic partner. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent is crucial for achieving good yields and minimizing side reactions. While effective, a significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of isomers. researchgate.netmdpi.com

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Notes |

| Pyrazole | Ethyl 2-bromobutanoate | K2CO3 | DMF | This compound | Standard nucleophilic substitution. |

| Pyrazole | Ethyl 2-chlorobutanoate | NaH | Acetonitrile | This compound | Stronger base may improve reaction rate. |

| 3-Methylpyrazole | Ethyl 2-bromobutanoate | Cs2CO3 | DMF | Mixture of ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate and ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate | Demonstrates the issue of regioselectivity. |

Alternative alkylating agents include esters of sulfonic acids, such as ethyl 2-(tosyloxy)butanoate, which can provide better leaving group properties. Furthermore, phase-transfer catalysis has been employed for the N-alkylation of pyrazoles, offering a milder and often more efficient alternative to traditional methods, sometimes even allowing the reaction to proceed without a solvent. researchgate.net

Mitsunobu Reaction Protocols for Stereo- and Regioselective Synthesis

The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of pyrazoles with alcohols, proceeding with a predictable inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.govscribd.com This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of synthesizing pyrazolyl esters, the Mitsunobu reaction can be employed by reacting a pyrazole with an alcohol precursor of the desired ester, such as ethyl 2-hydroxybutanoate. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by the pyrazolate anion. organic-chemistry.orgnih.gov This method is particularly valuable for the synthesis of chiral pyrazolyl esters where stereochemical integrity is crucial.

Key advantages of the Mitsunobu reaction include its mild reaction conditions and high functional group tolerance. nih.gov However, drawbacks include the formation of stoichiometric amounts of triphenylphosphine oxide and the hydrazine (B178648) byproduct, which can complicate purification. scribd.com Recent advancements have focused on developing catalytic versions of the Mitsunobu reaction to address these issues. nih.gov

Catalytic Approaches to Pyrazolyl Esters

To overcome the limitations of classical methods, such as the use of stoichiometric reagents and the generation of significant waste, catalytic approaches for the synthesis of pyrazolyl esters have gained considerable attention. These methods offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyrazole rings, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net This approach allows for the formation of C-C bonds directly on the pyrazole ring.

For the synthesis of pyrazolyl esters, a pyrazole derivative can be coupled with an ester-containing partner under the influence of a transition metal catalyst, commonly palladium or rhodium. nih.govacademie-sciences.fr The regioselectivity of the C-H functionalization is often controlled by the inherent electronic properties of the pyrazole ring or through the use of directing groups. researchgate.net For instance, the C5-position of the pyrazole ring is often more susceptible to functionalization due to its higher acidity. researchgate.net The presence of a substituent at the C4 position, such as an ester group, can act as a blocking group to direct arylation or other functionalizations specifically to the C5 position. academie-sciences.fr

Organocatalytic Routes for Asymmetric Synthesis

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a metal-free alternative for the creation of chiral molecules. rsc.orgslideshare.net In the context of pyrazolyl esters, organocatalysts can be employed to achieve the enantioselective synthesis of these compounds. rsc.orgthieme-connect.com

For example, chiral amines or phosphoric acids can catalyze the asymmetric Michael addition of pyrazoles to α,β-unsaturated esters, leading to the formation of chiral pyrazolyl esters. The catalyst facilitates the reaction by activating the electrophile or the nucleophile and controlling the stereochemical outcome of the C-N bond formation. The use of pyrazolin-5-one derivatives has also been a successful strategy in the organocatalytic asymmetric synthesis of functionalized pyrazole derivatives. rsc.org

Multicomponent Reaction Strategies Incorporating Pyrazole and Ester Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govbeilstein-journals.orgacs.orgmdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those bearing ester functionalities.

A common MCR approach for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), a hydrazine, and another component that introduces the desired ester group. nih.govbeilstein-journals.org For instance, a three-component reaction between a β-ketoester, an aldehyde, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Variations of this strategy allow for the one-pot synthesis of a wide array of pyrazole-4-carboxylates and other pyrazolyl esters. beilstein-journals.org These methods are often catalyzed by acids, bases, or even transition metals and can be performed under environmentally benign conditions, such as in aqueous media. acs.orgresearchgate.net

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| β-Ketoester | Aldehyde | Hydrazine | Yb(PFO)3 | Persubstituted pyrazoles |

| Ethyl acetoacetate | Hydrazine | Imidazole | Aqueous media | Pyrazole compounds |

| Diethyl oxalate | Acetophenone derivative | Hydrazine hydrate (B1144303) | Sodium ethoxide, Glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate |

Asymmetric Synthesis of Enantiomerically Enriched this compound

Chiral Auxiliary-Mediated Methodologies

A well-established strategy for inducing asymmetry is the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit is covalently bonded to an achiral substrate, directing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to the butanoic acid precursor. For instance, popular auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam could be used. wikipedia.orgresearchgate.net The synthesis would proceed by first creating an amide bond between the chiral auxiliary and butanoyl chloride. The resulting N-acyl derivative can then be alkylated. The steric hindrance imposed by the auxiliary directs the approach of the electrophile, in this case, a pyrazole-containing fragment, to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-(1H-pyrazol-1-yl)butanoic acid, which can then be esterified to the final ethyl ester product.

Pseudoephedrine and its analogue, pseudoephenamine, have also been successfully employed as practical chiral auxiliaries for asymmetric alkylations, providing access to enantiomerically enriched carboxylic acids and their derivatives with high levels of stereocontrol. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Reactions

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Oxazolidinone | Aldol Reaction | (Z)-enolate with aldehyde | >99:1 | wikipedia.org |

| Camphor-derived | Alkylation | Ester enolate with alkyl halide | >95:5 | researchgate.net |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester | 10:1 | wikipedia.org |

Enantioselective Catalysis in Pyrazole Functionalization

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. youtube.com This strategy can be applied to the functionalization of pyrazoles or the construction of the chiral butanoate chain.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. acs.org For instance, NHC catalysis can be used for the enantioselective functionalization of pyridine (B92270) derivatives, a strategy that could be adapted for pyrazoles. nih.gov A potential route could involve the NHC-catalyzed reaction between an enal and a pyrazolium (B1228807) salt, which could establish the chiral center with high enantioselectivity. acs.orgnih.gov

Another approach involves the use of chiral phosphoric acids (CPAs). These Brønsted acid catalysts can activate substrates toward nucleophilic attack. A relevant example is the CPA-catalyzed homoallenylboration of aldehydes, which produces a diverse range of enantiomerically enriched alcohols with high yields and enantioselectivity. nih.gov This type of catalysis could be envisioned for reactions constructing the C-C bond central to the this compound structure. Furthermore, iridium-catalyzed asymmetric cycloadditions have been developed for synthesizing enantioenriched tetrahydrofurans from carboxylic acids, demonstrating the potential for transition-metal catalysis in functionalizing pyrazole-containing carboxylic acids. acs.org

Table 2: Examples of Enantioselective Catalysis

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Annulation | Dihydropyranone-fused pyrazoles | Good | acs.org |

| Chiral Phosphoric Acid (CPA) | Homoallenylboration | Butadiene-substituted secondary alcohols | High | nih.gov |

| Iridium Complex | Deoxygenative [3+2] Cycloaddition | Enantioenriched tetrahydrofurans | 94–99% | acs.org |

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For producing enantiomerically pure this compound, enzymatic kinetic resolution is a highly effective method. This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.

Lipases are commonly used enzymes for the resolution of racemic alcohols and esters. nih.gov A racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as lipase from Candida antarctica B (CAL-B). The enzyme would selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) as the unreacted ester in high enantiomeric excess. nih.gov Conversely, a racemic mixture of 2-(1H-pyrazol-1-yl)butanoic acid could be resolved through enantioselective esterification with ethanol (B145695) in the presence of a lipase.

Recent advancements have demonstrated the utility of enzymes in the synthesis of valuable chiral intermediates for pharmaceuticals. nih.govmdpi.com For example, the kinetic resolution of racemic alcohols via acetylation or hydrolysis has been successfully applied to produce precursors for drugs like Levofloxacin. nih.gov

Table 3: Examples of Enzymatic Kinetic Resolution

| Enzyme | Reaction Type | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase from Burkholderia plantarii | Acylation | rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | (R)-semiester and (S)-alcohol | High | nih.gov |

| Lipase from Candida antarctica B (CAL-B) | Acylation | rac-quinolone derivative | (R)-acetate and (S)-quinolone | 96% (acetate), 98% (quinolone) | nih.gov |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govjetir.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govthieme-connect.com

Solvent-Free and Atom-Economical Processes

Solvent-free reactions, often conducted by grinding reactants together (mechanochemistry) or by heating neat reactants, minimize the environmental impact of volatile organic solvents. tandfonline.comtandfonline.com A green, solvent-free method for synthesizing pyrazole derivatives has been reported using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable ionic salt medium at room temperature, with product yields ranging from 75-86%. tandfonline.comtandfonline.com

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. organic-chemistry.org Syntheses that proceed via addition or cycloaddition reactions are inherently more atom-economical than those involving substitution or elimination reactions, which generate byproducts. The direct synthesis of pyrazoles from esters and hydrazines can be designed as a one-pot, two-step sequence that is highly atom-economical. researchgate.netrsc.orgrsc.org For example, the reaction of propargyl alcohols with terminal alkynes can lead to polysubstituted furans with 100% atom economy. organic-chemistry.org

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. dergipark.org.trnih.govbohrium.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.com For instance, the one-pot synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes from acetophenones, hydrazines, and DMF/POCl₃ can be completed in minutes under microwave irradiation. bohrium.com The synthesis of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol and its pyrazole analogue, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol, has been achieved efficiently under solvent-free, microwave-assisted conditions. nih.gov

Mechanochemistry involves chemical reactions induced by mechanical force, such as grinding in a mortar and pestle or milling in a ball mill, often in the absence of a solvent. researchgate.net This technique is a cornerstone of green chemistry. A solvent-free, grinding-induced, one-pot, three-component reaction of 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate has been used to synthesize 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.net Similarly, mechanochemical methods have been developed for N-C(O) bond activation, enabling the synthesis of ketones from amides in an environmentally friendly manner. rsc.org

Table 4: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in ethanol | 3-4 hours | Good | clockss.org |

| Microwave-Assisted | 70-100 W, aqueous medium | 20 minutes | 60-80% | dergipark.org.tr |

| Microwave-Assisted (Solvent-Free) | 120 °C | 1 minute | 51% | nih.gov |

| Mechanochemical (Grinding) | Room temp, solvent-free | Not specified | Good to Excellent | researchgate.net |

Flow Chemistry Applications for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the production of pyrazole-containing compounds, including pyrazolyl esters analogous to this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and greater potential for scalability, addressing many of the limitations inherent in batch processing. mdpi.comdoaj.orgresearchgate.net This methodology is particularly advantageous for handling hazardous intermediates and executing reactions at elevated temperatures and pressures, which can significantly accelerate reaction rates. nih.govd-nb.info

Research into the continuous flow synthesis of pyrazoles has explored various synthetic routes, demonstrating the versatility of this technology. One prominent approach involves the [3+2] cycloaddition of alkynes with 1,3-dipoles like diazoalkanes. mdpi.com A modular continuous flow system has been developed for the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov This system allows for the generation of pyrazole cores which can then be sequentially modified through additional reactor modules that perform N-alkylation, deprotection, and amidation, showcasing the flexibility of flow chemistry for creating diverse molecular structures. nih.gov

Another successful strategy employs a two-step continuous-flow process for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.orgrsc.org This method involves an initial copper-mediated homocoupling of the alkyne, followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.orgrsc.org The use of a scavenger resin to remove the copper catalyst between steps is an elegant example of in-line purification enabled by flow technology. rsc.org

Furthermore, a four-step continuous flow setup has been utilized for the conversion of anilines into pyrazoles, which notably includes an in-situ diazotization step to avoid the isolation of hazardous and unstable intermediates. mdpi.com This highlights the enhanced safety aspects of flow chemistry. mdpi.comd-nb.info Pfizer has also reported a three-step flow synthesis of substituted pyrazoles that manages two high-energy intermediates, a diazonium salt and a substituted hydrazine, demonstrating industrial applicability for scalable and safer production. d-nb.info

The synthesis of pyrazole-4-carboxylate derivatives has been achieved in good to very good yields (62–82%) with excellent regioselectivities through a flow process starting from vinylidene keto ester intermediates and hydrazine derivatives. mdpi.com The table below summarizes key findings from various studies on the flow synthesis of pyrazole derivatives, illustrating the reaction conditions and outcomes that are translatable to the scalable production of compounds like this compound.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Residence Time | Temperature | Yield | Reference |

| [3+2] Cycloaddition | Fluorinated amines, Alkynes | - | 31.7 min (total for 4-step synthesis) | 40-120°C | 48-99% | nih.gov |

| Two-Step Synthesis | Terminal alkynes, Hydrazine monohydrate | CuBr₂, Thiourea-based scavenger | 70 min | - | - | rsc.orgrsc.org |

| Cyclocondensation | Vinylidene keto ester intermediates, Hydrazine derivatives | - | - | - | 62-82% | mdpi.com |

| Multi-step Synthesis | Anilines | - | - | - | 51-76% | mdpi.com |

| [3+2] Cycloaddition | Sydnones, Terminal alkynes | Silica-supported copper catalysts | 15-30 min | 100-120°C | 18-100% | mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 1h Pyrazol 1 Yl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of ethyl 2-(1H-pyrazol-1-yl)butanoate in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of 2D NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the methine proton at the chiral center, the methylene (B1212753) group of the butanoate chain, the methylene of the ethyl ester, and the two terminal methyl groups. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule. chegg.comresearchgate.net Predicted chemical shifts are based on the analysis of similar pyrazole derivatives and ethyl esters. researchgate.netnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3' | ~7.5 | - |

| H-4' | ~6.3 | - |

| H-5' | ~7.6 | - |

| H-2 | ~4.8 | ~60 |

| H-3a/3b | ~2.1 / ~1.9 | ~25 |

| H-4 | ~0.9 | ~11 |

| H-1''a/1''b | ~4.2 | ~61 |

| H-2'' | ~1.2 | ~14 |

| C-3' | - | ~139 |

| C-4' | - | ~106 |

| C-5' | - | ~128 |

| C-2 | - | ~60 |

| C-3 | - | ~25 |

| C-4 | - | ~11 |

| C-1' | - | ~170 |

| C-1'' | - | ~61 |

| C-2'' | - | ~14 |

Note: Predicted values are based on spectral data from related pyrazole and butanoate structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the H-2 proton and the H-3 methylene protons of the butanoate chain, and the coupling between the H-3 methylene protons and the H-4 methyl protons. researchgate.netresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.netresearchgate.netsdsu.edu It would confirm the assignment of each proton to its corresponding carbon atom as listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. researchgate.netresearchgate.netsdsu.edu Key HMBC correlations would include:

H-5' of the pyrazole ring to C-2 of the butanoate chain, confirming the N-alkylation site. nih.gov

H-2 to the carbonyl carbon (C-1') and to C-4'.

The ester methylene protons (H-1'') to the carbonyl carbon (C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. ipb.ptlibretexts.org For instance, NOE correlations could be observed between the pyrazole ring protons and the protons on the butanoate side chain, helping to define the preferred orientation of the pyrazole ring relative to the chiral center.

Dynamic NMR Studies for Conformational Dynamics and Exchange Phenomena

The bond between the pyrazole nitrogen and the chiral carbon of the butanoate chain may exhibit restricted rotation, leading to the existence of different conformers. Variable temperature (VT) NMR studies can provide information on the energy barriers associated with this rotation. At lower temperatures, separate signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. nih.gov

Solid-State NMR for Polymorphic Characterization

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. nih.goviastate.edunih.gov Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR spectra would reveal distinct chemical shifts for the carbon atoms in each polymorphic form due to differences in the local crystalline environment. nih.govacs.org This technique can differentiate between isomers and conformers that may be indistinguishable in solution. iastate.edu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. nih.govnist.gov

Predicted IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (ester) | ~1735 | Stretching |

| C-O (ester) | ~1200-1150 | Stretching |

| C=N (pyrazole) | ~1550 | Stretching |

| C=C (pyrazole) | ~1490 | Stretching |

| C-H (aromatic) | ~3100 | Stretching |

| C-H (aliphatic) | ~2980-2850 | Stretching |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The pyrazole ring vibrations are expected to be strong in the Raman spectrum. nih.gov Analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes and can be used to study intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺·), allowing for the unambiguous determination of the elemental formula (C₉H₁₄N₂O₂). miamioh.edu

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation. nih.gov This allows for the detailed analysis of the fragmentation pathways, which is crucial for structural confirmation. researchgate.netmdpi.com

Predicted Fragmentation Pathways for this compound:

A primary fragmentation pathway would likely involve the cleavage of the butanoate side chain. Common fragmentation patterns for pyrazoles and esters suggest the following possibilities: researchgate.netresearchgate.net

Loss of the ethyl group (-CH₂CH₃) from the ester.

Loss of ethoxy radical (-OCH₂CH₃).

Cleavage of the C-C bond alpha to the pyrazole ring.

Fragmentation of the pyrazole ring itself, often involving the loss of HCN or N₂.

Hypothetical MS/MS Fragmentation Data:

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 183.1134 ([M+H]⁺) | 155.0821 | C₂H₄ |

| 183.1134 ([M+H]⁺) | 138.0817 | OC₂H₅ |

| 183.1134 ([M+H]⁺) | 111.0609 | C₄H₆O₂ |

| 183.1134 ([M+H]⁺) | 81.0453 | C₅H₈O₂ |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

The presence of a chiral center at the C-2 position of the butanoate moiety means that this compound can exist as a pair of enantiomers (R and S). If the synthesized compound is chiral, chiroptical techniques are essential for determining its absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. youtube.comlibretexts.orglibretexts.org A non-racemic sample of this compound would be expected to show a CD spectrum with positive or negative Cotton effects, particularly in the region of the electronic transitions of the pyrazole and carbonyl chromophores. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with the wavelength of plane-polarized light. libretexts.orgwikipedia.orgmasterorganicchemistry.com The shape of the ORD curve, especially the sign of the Cotton effect, can be correlated with the absolute configuration of the chiral center. jst.go.jp The combination of experimental CD/ORD data with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) can lead to a reliable assignment of the absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of Ethyl 2 1h Pyrazol 1 Yl Butanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their structure, reactivity, and potential applications. eurasianjournals.com

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. acs.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating its electron-rich nature and propensity to engage in electrophilic substitution reactions. researchgate.netresearchgate.net The LUMO, conversely, is often localized on specific atoms or regions of the molecule, highlighting potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for Ethyl 2-(1H-pyrazol-1-yl)butanoate

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Indicates the electron-donating capacity. |

| LUMO Energy | -0.5 to -1.5 | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | 5.0 to 7.0 | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: These values are hypothetical and based on general trends for similar pyrazole derivatives. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netcapes.gov.br The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

In pyrazole derivatives, the region around the nitrogen atoms of the pyrazole ring typically exhibits a negative electrostatic potential, making them likely sites for protonation and coordination to metal ions. researchgate.net The hydrogen atom attached to the nitrogen in the pyrazole ring, if present, would show a region of positive potential. For this compound, the carbonyl oxygen of the ester group would also be a region of high electron density and negative potential.

A calculated MEP map for this compound would likely show the most negative potential localized around the N2 atom of the pyrazole ring and the carbonyl oxygen. The regions around the hydrogens of the ethyl group and the butanoate chain would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the extent of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. wisc.eduresearchgate.net

For pyrazole derivatives, NBO analysis can reveal the nature of the bonds within the pyrazole ring and the interactions between the ring and its substituents. researchgate.net In this compound, NBO analysis would be expected to show significant delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent bonds. This delocalization contributes to the stability of the pyrazole ring. The analysis would also quantify the polarization of the C=O and C-O bonds in the ester group.

Table 2: Expected Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Description |

| LP(N2) | π(C3=C4) | High | Delocalization of the nitrogen lone pair into the pyrazole ring's π-system. |

| LP(O, carbonyl) | σ(C-C, adjacent) | Moderate | Hyperconjugative interactions involving the carbonyl oxygen. |

| σ(C-H) | σ*(C-N) | Low | Vicinal hyperconjugative interactions contributing to conformational stability. |

Note: The specific energy values are illustrative and would be determined by actual NBO calculations.

Conformational Analysis Using Ab Initio and Molecular Mechanics Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. youtube.com This can be achieved through various computational methods, including high-level ab initio calculations and more computationally efficient molecular mechanics methods.

For this compound, the key rotatable bonds are around the chiral center and the ester group. A conformational search would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by steric hindrance between the ethyl group, the pyrazole ring, and the ester moiety, as well as by intramolecular hydrogen bonding possibilities.

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.netresearchgate.net For the synthesis and reactions of pyrazole derivatives, computational studies can provide a detailed understanding of the reaction pathways.

For instance, the synthesis of this compound likely involves the N-alkylation of pyrazole with an appropriate ethyl butanoate derivative. Computational modeling could elucidate the transition state structure for this S_N2 reaction, providing insights into the reaction's feasibility and stereochemical outcome.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties of molecules with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. dergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr For this compound, the calculated shifts would help in assigning the peaks in the experimental NMR spectra. The chemical shifts of the protons and carbons in the pyrazole ring and the butanoate chain would be sensitive to the molecule's conformation and electronic environment.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. Key vibrational modes for this compound would include the C=O stretch of the ester, the C-N stretches of the pyrazole ring, and the C-H stretches of the alkyl groups.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. For pyrazole derivatives, the absorption bands in the UV region are typically due to π→π* transitions within the pyrazole ring. The position and intensity of these bands can be influenced by the substituents on the ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology employed to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. aidic.itwikipedia.org In the realm of computational chemistry, QSPR models are invaluable tools for the in silico prediction of a wide array of non-biological attributes, thereby circumventing the need for time-consuming and costly experimental measurements. nih.gov These models are founded on the principle that the physical and chemical properties of a compound are intrinsically linked to its molecular structure. aidic.it

For this compound, while specific QSPR studies focused on its non-biological attributes are not extensively documented in publicly available literature, the application of QSPR methodologies can be theoretically delineated. Such an approach would facilitate the prediction of key physicochemical properties essential for chemical engineering, materials science, and process optimization.

A typical QSPR study involves several key stages: the compilation of a dataset of compounds structurally related to this compound with experimentally determined properties, the generation of a diverse set of molecular descriptors, the development of a mathematical model using statistical techniques like multiple linear regression (MLR), and rigorous model validation to ensure its predictive power. nih.govresearchgate.net

Hypothetical QSPR Study for Boiling Point Prediction

To illustrate the application of QSPR for a non-biological attribute of this compound, a hypothetical study on the prediction of its normal boiling point is presented below. This illustrative example demonstrates the general workflow and potential outcomes of a QSPR investigation.

Dataset Selection:

A hypothetical dataset of pyrazole-containing esters, including this compound, would be compiled. For each compound, the experimental boiling point would be required.

Table 1: Hypothetical Dataset of Pyrazole Derivatives and their Experimental Boiling Points

| Compound Name | Molecular Formula | Experimental Boiling Point (°C) |

|---|---|---|

| Ethyl 2-(1H-pyrazol-1-yl)acetate | C7H10N2O2 | 225.8 |

| Methyl 2-(1H-pyrazol-1-yl)propanoate | C7H10N2O2 | 230.1 |

| This compound | C9H14N2O2 | 245.3 |

| Propyl 2-(1H-pyrazol-1-yl)butanoate | C10H16N2O2 | 258.9 |

| Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate | C10H16N2O2 | 252.7 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Molecular Descriptor Calculation:

A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov

Table 2: Hypothetical Molecular Descriptors for the Pyrazole Dataset

| Compound Name | Wiener Index (W) | Molecular Weight (MW) | LogP |

|---|---|---|---|

| Ethyl 2-(1H-pyrazol-1-yl)acetate | 488 | 154.17 | 0.68 |

| Methyl 2-(1H-pyrazol-1-yl)propanoate | 520 | 154.17 | 0.75 |

| This compound | 784 | 182.22 | 1.45 |

| Propyl 2-(1H-pyrazol-1-yl)butanoate | 924 | 196.25 | 1.98 |

| Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate | 850 | 196.25 | 1.82 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

QSPR Model Development:

Using statistical software, a multiple linear regression (MLR) analysis would be performed to establish a relationship between the boiling point (the dependent variable) and the calculated molecular descriptors (the independent variables). The goal is to find a statistically significant equation that can predict the boiling point with a high degree of accuracy. researchgate.net

A hypothetical QSPR model for the boiling point of this set of compounds might look like the following equation:

Boiling Point (°C) = 0.05 * W + 0.8 * MW - 5.2 * LogP + 55.3

In this hypothetical model:

The positive coefficients for the Wiener Index (W) and Molecular Weight (MW) suggest that as the size and branching of the molecule increase, the boiling point also increases. nih.gov

The negative coefficient for LogP indicates that an increase in the lipophilicity of the compounds is associated with a slight decrease in the boiling point within this specific hypothetical dataset.

Model Validation and Prediction:

The predictive power of the developed QSPR model would be rigorously assessed using various validation techniques, such as cross-validation and external validation on a separate test set of compounds. mdpi.com A validated model could then be used to predict the boiling point of other, similar pyrazole derivatives that have not been synthesized or experimentally tested.

The application of QSPR modeling extends to a variety of other non-biological attributes of this compound. For instance, models could be developed to predict properties such as:

Aqueous Solubility (LogS): Crucial for understanding its environmental fate and for applications in solution-phase chemistry. nih.govnih.gov

Refractive Index: An important property for quality control and characterization of the compound. nih.govacs.org

Density: A fundamental physical property required for process design and engineering calculations. nih.gov

By leveraging the power of computational chemistry and QSPR, a deeper understanding of the physicochemical properties of this compound can be achieved, facilitating its potential application in various scientific and industrial fields.

Chemical Reactivity and Transformation Pathways of Ethyl 2 1h Pyrazol 1 Yl Butanoate

Reactions Involving the Ester Functionality

The ester group in ethyl 2-(1H-pyrazol-1-yl)butanoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, providing pathways to a diverse range of pyrazole-containing molecules.

Transesterification and Alcoholysis Reactions

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. In the case of this compound, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Under basic conditions, an alkoxide, such as sodium methoxide, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide group yields the new ester. youtube.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is typically used as the solvent in excess. masterorganicchemistry.com

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then attacks this activated carbonyl, and after a series of proton transfer steps, ethanol (B145695) is eliminated to form the new ester. masterorganicchemistry.com

| Reactant | Reagent | Conditions | Product | Reference |

| This compound | Methanol, Acid or Base Catalyst | Reflux | Mthis compound | masterorganicchemistry.com |

| This compound | Isopropanol, Acid or Base Catalyst | Reflux | Isopropyl 2-(1H-pyrazol-1-yl)butanoate | masterorganicchemistry.com |

Ester Reduction to Alcohols and Amines

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu This reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of the hydride reagent to the corresponding primary alcohol, 2-(1H-pyrazol-1-yl)butan-1-ol. harvard.edu Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, although some reductions have been reported under specific conditions, such as with a large excess of the reagent and at elevated temperatures. nih.gov

The reduction of the ester to an amine is not a direct conversion but can be achieved through a two-step process involving initial conversion to an amide, followed by reduction of the amide.

| Reactant | Reagent | Product | Reference |

| This compound | 1. LiAlH₄ 2. H₂O | 2-(1H-pyrazol-1-yl)butan-1-ol | harvard.edu |

Amidation and Hydrazinolysis Pathways

Amidation of this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, often requiring heat, proceeds through nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of the corresponding amide, 2-(1H-pyrazol-1-yl)butanamide, and ethanol. The reaction of esters with amines is generally slower than with alkoxides and may require a catalyst or elevated temperatures to proceed at a reasonable rate.

Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), is another important transformation of the ester group. This reaction converts this compound into the corresponding hydrazide, 2-(1H-pyrazol-1-yl)butanehydrazide. mdpi.com This transformation is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. mdpi.com Pyrazole (B372694) hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Reactivity at the Alpha-Carbon of the Butanoate Chain

The alpha-carbon of the butanoate chain in this compound is activated by the adjacent carbonyl group, making the alpha-proton acidic and susceptible to deprotonation by a strong base to form an enolate. masterorganicchemistry.com This enolate is a key nucleophilic intermediate that can participate in a variety of carbon-carbon bond-forming reactions.

Stereoselective Alpha-Functionalization Reactions

Enolate Chemistry and Carbon-Carbon Bond Formation

The formation of an enolate from this compound is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. libretexts.org The resulting enolate is a potent nucleophile and can react with a variety of electrophiles in SN2-type reactions. pressbooks.pub

A common application of this enolate chemistry is alpha-alkylation, where the enolate reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new carbon-carbon bond at the alpha-position. pressbooks.pubyoutube.com This reaction provides a straightforward method for introducing alkyl substituents at the C2 position of the butanoate chain. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective, as secondary and tertiary halides can lead to competing elimination reactions. pressbooks.pub

| Reactant | Reagent 1 | Reagent 2 | Product | Reference |

| This compound | LDA, THF, -78 °C | Methyl Iodide | Ethyl 2-methyl-2-(1H-pyrazol-1-yl)butanoate | pressbooks.pubyoutube.com |

| This compound | LDA, THF, -78 °C | Ethyl Bromide | Ethyl 2-ethyl-2-(1H-pyrazol-1-yl)butanoate | pressbooks.pubyoutube.com |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Heterocycle

The aromatic nature of the pyrazole ring allows it to undergo substitution reactions, with the regioselectivity being strongly influenced by the electronic properties of the two adjacent nitrogen atoms.

Electrophilic Substitution:

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. In N-substituted pyrazoles, such as this compound, electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgmdpi.com The nitrogen atoms exert an electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophiles. mdpi.com Attack at C4 proceeds through a more stable intermediate, avoiding the generation of a highly unfavorable positive charge on an azomethine nitrogen. rrbdavc.org

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular iodine can introduce halogen atoms at the C4 position. mdpi.com

Nitration: Using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), a nitro group can be installed at the C4 position.

Sulfonation: Treatment with fuming sulfuric acid can lead to the corresponding C4-sulfonic acid.

Thiocyanation/Selenocyanation: More specialized electrophilic substitutions can also be achieved. For instance, a variety of 4-unsubstituted pyrazoles can be thio- or selenocyanated at the C4 position using reagents like PhICl₂ and NH₄SCN or KSeCN.

A study on N-aryl-substituted pyrazoles demonstrated that both electron-donating and electron-withdrawing groups on the N-aryl substituent were well-tolerated in the C4-thiocyanation reaction, affording products in moderate to good yields. This suggests that the electronic nature of the N-substituent, in this case, the butanoate group, would not preclude such transformations.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the pyrazole ring is significantly less common than electrophilic substitution. The electron-rich nature of the ring generally repels nucleophiles. However, substitution can occur at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms, particularly if the ring is activated by potent electron-withdrawing groups. mdpi.com

For a nucleophilic attack to proceed, a good leaving group must be present at the C3 or C5 position, and the ring typically requires activation. A notable example is the reactivity of N-nitropyrazoles. In these systems, the N-nitro group strongly activates the ring towards nucleophilic attack, and it can also function as a leaving group, leading to cine-substitution products. While this compound itself is not sufficiently activated for facile nucleophilic substitution on the pyrazole ring, this pathway could become accessible if strongly electron-withdrawing substituents were introduced onto the ring through prior electrophilic substitution.

Cycloaddition Reactions and Pericyclic Processes Involving the Pyrazole Ring

While the most common context for cycloaddition reactions involving pyrazoles is their synthesis via [3+2] dipolar cycloadditions, the pyrazole ring itself can participate in pericyclic reactions, although this is less frequently documented. nih.govnih.govthieme-connect.de

Diels-Alder Reactions:

The aromaticity of the 1H-pyrazole ring in this compound makes it a poor diene for standard Diels-Alder reactions. However, non-aromatic isomers, specifically 4H-pyrazoles, have been investigated as dienes in [4+2] cycloaddition reactions. nih.govnih.gov These reactions often require acid catalysis or the presence of strong electron-withdrawing groups at the C4 position to proceed efficiently. nih.gov For instance, computational studies have shown that 4,4-difluoro-4H-pyrazoles are highly reactive dienes due to the effects of hyperconjugative antiaromaticity. nih.govraineslab.com This suggests that if this compound could be isomerized or transformed into a 4H-pyrazole derivative, it might undergo Diels-Alder reactions, providing a pathway to bicyclic nitrogen-containing scaffolds.

Other Pericyclic Reactions:

There are instances of pyrazole-related structures being involved in other types of pericyclic processes. For example, some syntheses of polysubstituted pyrazoles proceed through an electrocyclic ring closure of a vinyl-diazo intermediate. Furthermore, in certain complex systems derived from enol triflates, transformations involving whiterose.ac.ukwhiterose.ac.uk-Cope rearrangements have been observed alongside pyrazole formation. These examples indicate that under specific conditions or with particular substitution patterns, the core pyrazole structure or its precursors can engage in concerted, pericyclic transformations beyond simple cycloadditions.

Radical Chemistry and Polymerization Initiator Potential

The involvement of pyrazole derivatives in radical reactions is an emerging area of interest, with potential applications in synthesis and materials science.

Radical Reactions:

Radical intermediates have been implicated in several synthetic routes to pyrazoles. For example, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is proposed to be initiated by the formation of a hydrazonyl radical. organic-chemistry.org Another method involves a visible-light-catalyzed tandem reaction where a radical addition is followed by an intramolecular cyclization to construct the pyrazole skeleton. nih.gov These studies confirm that the pyrazole nucleus and its precursors are stable towards and can be formed through radical pathways. This opens the possibility for radical-mediated functionalization of the butanoate side chain of this compound without necessarily disrupting the aromatic pyrazole core.

Polymerization Initiator Potential:

There is compelling evidence that N-substituted pyrazoles can act as polymerization initiators. A recent study detailed a method for aryne polymerization using an N-arylpyrazole as a simple organonucleophile initiator. The polymerization proceeds through a unique pyrazole-induced nucleophilic aromatic substitution mechanism, yielding poly(ortho-arylene)s with controlled structures. The high chemical stability of the N-arylpyrazole initiator was a key feature of this system.

This finding suggests a potential, albeit unexplored, role for N-alkyl pyrazoles like this compound in initiating polymerization. While the mechanism might differ from the aryne polymerization, the stable N-substituted pyrazole moiety could potentially initiate certain types of chain-growth polymerization. The presence of the butanoate group also offers a site that could be modified to incorporate a more traditional initiating function, or it could itself participate in radical abstraction to begin a polymerization process under appropriate conditions.

Synthesis and Chemical Modification of Derivatives and Analogs of Ethyl 2 1h Pyrazol 1 Yl Butanoate

Systematic Modifications of the Ester Moiety for Diverse Functional Groups

The ester functional group in ethyl 2-(1H-pyrazol-1-yl)butanoate is a prime site for chemical transformation, allowing for its conversion into a variety of other functional groups, thereby altering the molecule's physicochemical properties. Key modifications include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.

Hydrolysis: The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 2-(1H-pyrazol-1-yl)butanoic acid. mdpi.comchemguide.co.uk Acid-catalyzed hydrolysis, typically employing a strong acid such as hydrochloric or sulfuric acid in an excess of water, is a reversible process. chemguide.co.uk To drive the reaction to completion, an excess of water is utilized. chemguide.co.uk Alternatively, saponification using a base like sodium hydroxide (B78521) or potassium hydroxide provides an irreversible route to the carboxylate salt, which can then be neutralized with a strong acid to afford the free carboxylic acid. chemguide.co.uk This transformation is fundamental as the resulting carboxylic acid serves as a key intermediate for further modifications, such as amidation.

Amidation: The synthesis of 2-(1H-pyrazol-1-yl)butanamide derivatives can be achieved from the corresponding ethyl ester, often via the carboxylic acid intermediate. The carboxylic acid can be activated, for example, with thionyl chloride to form the acyl chloride, which then readily reacts with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-(dimethylamino)pyridine (DMAP) provides a high-yielding route to the amide products. nih.gov The synthesis of pyrazole-thiophene-based amide derivatives has been reported using such methodologies. nih.gov

Reduction: The ester moiety can be reduced to the corresponding primary alcohol, 2-(1H-pyrazol-1-yl)butan-1-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to alcohols. youtube.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The resulting alcohol provides another anchor for further diversification, for instance, through etherification or oxidation to the corresponding aldehyde.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Hydrolysis | 1. NaOH (aq), heat; 2. HCl (aq) | 2-(1H-pyrazol-1-yl)butanoic acid | mdpi.comchemguide.co.uk |

| Amidation | 1. SOCl₂, heat; 2. R¹R²NH | N,N-Disubstituted-2-(1H-pyrazol-1-yl)butanamide | nih.gov |

| Reduction | LiAlH₄, THF | 2-(1H-pyrazol-1-yl)butan-1-ol | youtube.comlibretexts.org |

Regioselective Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle amenable to various functionalization reactions, including halogenation, nitration, and direct C-H bond activation for arylation and alkylation. The regioselectivity of these reactions is influenced by the electronic nature of the pyrazole ring and the directing effects of the N-substituent.

Halogenation and Nitro-Derivatization

Halogenation: The bromination of N-substituted pyrazoles typically occurs at the C4 position. The pyridine-like nitrogen atom is thought to direct electrophilic substitution to the adjacent C5 and C3 positions, while the pyrrole-like nitrogen directs to the C5 and C3 positions. However, steric hindrance from the N1-substituent can influence the final regiochemical outcome, often favoring substitution at the less hindered C4 position. reddit.comreddit.com For instance, the reaction of N-arylpyrazoles with N-bromosuccinimide (NBS) in a suitable solvent can provide the 4-bromo derivative. The nitration of brominated pyrazoles has also been studied, where ipso-nitration can occur under certain conditions, replacing the bromine atom with a nitro group. researchgate.net

Nitro-derivatization: Direct nitration of pyrazoles can be achieved using a mixture of concentrated nitric acid and sulfuric acid. quora.com The reaction of N-arylhydrazones with nitroolefins has been shown to produce 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles, where the nitro group is introduced as part of one of the reactants. organic-chemistry.org This method offers excellent regioselectivity. organic-chemistry.org

| Functionalization | Reagents and Conditions | Typical Position of Substitution | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | C4 | reddit.comreddit.com |

| Nitration | HNO₃, H₂SO₄ | C4 | quora.com |

| Nitration via Cycloaddition | N-Arylhydrazone, Nitroolefin | C4 (from nitroolefin) | organic-chemistry.org |

Direct C-H Arylation and Alkylation

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of functionalized pyrazoles. bohrium.com These reactions typically involve the use of a directing group to achieve high regioselectivity. For N-aryl pyrazoles, arylation often occurs at the ortho position of the N-aryl group. bohrium.com Copper-catalyzed N-arylation of pyrazoles with aryl halides has also been reported, with the regioselectivity favoring the less hindered nitrogen atom. acs.org In some cases, chelation control can be used to direct the arylation to a specific nitrogen atom. nih.gov

Direct C-H Alkylation: While less common than arylation, direct C-H alkylation of pyrazoles is also possible. These reactions often require specific catalysts and reaction conditions to achieve the desired transformation.

| Reaction | Catalyst/Reagents | Typical Outcome | Reference(s) |

| C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | Arylation of the pyrazole or N-aryl ring | bohrium.com |

| N-Arylation | CuI, Diamine Ligand, Aryl Halide | N-Arylation at the less hindered nitrogen | acs.org |

Elaboration of the Butyl Side Chain for Extended Structural Diversity

The butyl side chain of this compound offers another site for modification, primarily through reactions at the α-carbon. The presence of the ester group acidifies the α-proton, facilitating the formation of an enolate which can then be used in various carbon-carbon bond-forming reactions.

A key strategy for side-chain elaboration is the alkylation of the enolate. libretexts.orglibretexts.orgpressbooks.pub Treatment of the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature generates the enolate. This enolate can then be reacted with a primary alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-position. libretexts.orglibretexts.org This method allows for the extension and branching of the side chain. It is important to use primary alkyl halides to avoid competing elimination reactions. libretexts.org

Another approach involves the synthesis of pyrazole-containing carboxylic acids with longer side chains through cascade reactions. For instance, a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones has been reported to synthesize 5-(pyrazol-4-yl)pentanoic acid and 4-(pyrazol-4-yl)butanoic acid derivatives. nih.gov

| Modification Strategy | Reagents and Conditions | Resulting Structure | Reference(s) |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (primary alkyl halide) | Ethyl 2-alkyl-2-(1H-pyrazol-1-yl)butanoate | libretexts.orglibretexts.org |

| Cascade Annulation/Ring-Opening | Hydrazone, Exocyclic Dienone, Cu(II) catalyst | Pyrazolyl pentanoic/butanoic acids | nih.gov |

Chiral Resolution and Derivatization of Stereoisomers

This compound possesses a chiral center at the α-carbon of the butanoate chain. The synthesis of this compound from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers and their individual derivatization is crucial for studying their distinct biological activities.

Chiral Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the separation of enantiomers. nih.govnih.govresearchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including N-heterocycles. nih.govnih.gov The choice of mobile phase, either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), can significantly impact the separation efficiency. mdpi.com

An alternative approach is the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization. The chiral auxiliary can then be cleaved to yield the pure enantiomers.

| Resolution Method | Technique/Reagents | Outcome | Reference(s) |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Separation of (R)- and (S)-enantiomers | nih.govnih.govmdpi.com |

| Diastereomeric Salt Formation | Chiral Resolving Agent (e.g., a chiral acid or base) | Separation of diastereomers, followed by cleavage | nih.gov |

Scaffold Diversification through Heterocycle Annulation or Fusion

The pyrazole ring within the this compound framework can be used as a foundation for the construction of fused heterocyclic systems, leading to novel scaffolds with potentially enhanced biological activities. A common strategy involves the introduction of appropriate functional groups onto the pyrazole ring, which can then participate in cyclization reactions.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netnih.gov This can be achieved by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net For instance, if the starting pyrazole contains an amino group at the C5 position, condensation with a β-ketoester can lead to the formation of the fused pyrimidine (B1678525) ring. The regioselectivity of this cyclization is often high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic pyrazole nitrogens. researchgate.net The synthesis of various substituted pyrazolo[1,5-a]pyrimidines has been reported through multi-step sequences involving chlorination and subsequent nucleophilic substitution reactions. nih.gov

Another strategy involves the cyclocondensation of pyrazole derivatives bearing a hydrazine (B178648) moiety with dicarbonyl compounds to form fused systems like pyrazolopyridazines. mdpi.com

| Fused Heterocycle | Precursor | Reaction Partner | Reference(s) |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-2-(1H-pyrazol-1-yl)butanoate derivative | β-Dicarbonyl compound | nih.govresearchgate.netnih.govresearchgate.net |

| Pyrazolopyridazine | 2-(Hydrazinyl-1H-pyrazol-1-yl)butanoate derivative | 1,4-Dicarbonyl compound | mdpi.com |

Coordination Chemistry of Ethyl 2 1h Pyrazol 1 Yl Butanoate

Ligand Design and Potential Binding Sites (Pyrazole Nitrogen, Ester Oxygen)

Ethyl 2-(1H-pyrazol-1-yl)butanoate is a bifunctional ligand, offering two primary coordination sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the ester group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established building block in coordination chemistry. nih.govresearchgate.net One nitrogen atom is typically involved in bonding to the metal center, while the other can participate in hydrogen bonding or further coordination. researchgate.netnih.gov The ester group provides an additional potential binding site through its carbonyl and ether oxygen atoms. This dual functionality allows for a range of coordination modes, including monodentate, bidentate, and bridging interactions, leading to the formation of mononuclear or polynuclear complexes with diverse topologies. researchgate.netresearchgate.net The steric and electronic properties of the ethyl butanoate substituent can further influence the coordination geometry and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Transition Metal Complexes

A significant body of research exists on the coordination of pyrazole-derived ligands with transition metals. researchgate.net The reaction of pyrazole-containing ligands with transition metal salts like copper(II) chloride or copper(II) nitrate (B79036) often results in the formation of complexes with varying coordination geometries, including square-pyramidal and distorted tetrahedral structures. researchgate.netnih.gov For instance, with certain pyrazole ligands, copper(II) chloride can form chloride-bridged dimeric complexes. researchgate.net The resulting complexes can exhibit interesting magnetic and electronic properties. The synthesis of new bioactive agents from Cu(II) complexes with pyrazole derivatives has also been explored. nih.gov

Main Group and Lanthanide Complexes

The coordination chemistry of pyrazole-based ligands extends to main group and lanthanide elements. For example, lanthanide(III) complexes with (pyrazol-1-yl)acetic acid have been synthesized and characterized, revealing one-dimensional chain formations in the solid state. nih.govacs.org The coordination modes of the carboxylate group in these complexes can vary, including terminal bidentate and bridging tridentate interactions. nih.govacs.org The synthesis of lanthanide complexes with other pyrazole-containing ligands, such as 5-(Pyrazol-1-yl)nicotinic acid, has also been reported. nih.gov

Spectroscopic Investigations of Metal-Ligand Interactions (NMR, EPR, UV-Vis)

Spectroscopic techniques are indispensable for probing the interactions between the metal center and the ligand.